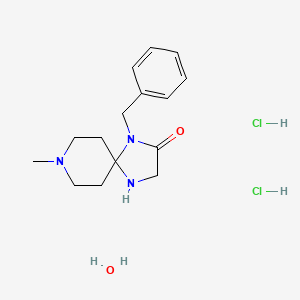

Simufilam hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

2375909-85-4 |

|---|---|

Molecular Formula |

C15H25Cl2N3O2 |

Molecular Weight |

350.3 g/mol |

IUPAC Name |

4-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one;hydrate;dihydrochloride |

InChI |

InChI=1S/C15H21N3O.2ClH.H2O/c1-17-9-7-15(8-10-17)16-11-14(19)18(15)12-13-5-3-2-4-6-13;;;/h2-6,16H,7-12H2,1H3;2*1H;1H2 |

InChI Key |

DVQGFCMKIGJTMJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2(CC1)NCC(=O)N2CC3=CC=CC=C3.O.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Simufilam Hydrochloride in Alzheimer's Disease

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Simufilam (formerly PTI-125) is an investigational small molecule drug candidate for the treatment of Alzheimer's disease (AD) that operates via a novel mechanism. Unlike therapies focused on the clearance of amyloid plaques, simufilam targets an altered conformational state of the ubiquitous scaffolding protein, Filamin A (FLNA).[1] In the context of Alzheimer's disease, this altered FLNA facilitates the toxic signaling of soluble amyloid-beta 42 (Aβ42) through multiple receptor complexes, leading to both neurodegeneration and neuroinflammation.[2] Simufilam selectively binds to this altered FLNA, restoring its native conformation and function.[3] This primary action disrupts two critical pathogenic cascades in AD: it blocks the Aβ42-α7 nicotinic acetylcholine receptor (α7nAChR) signaling pathway that leads to tau hyperphosphorylation, and it suppresses neuroinflammation by preventing Aβ42-mediated activation of Toll-like receptor 4 (TLR4) and other inflammatory receptors.[2] By correcting the function of a single upstream protein, simufilam aims to reduce multiple downstream pathologies characteristic of Alzheimer's disease.[2]

Introduction: The Role of Altered Filamin A in Alzheimer's Pathogenesis

Alzheimer's disease is characterized by hallmark pathologies, including extracellular amyloid-beta plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] While the amyloid cascade hypothesis has long dominated drug development, the role of soluble Aβ42 oligomers in initiating toxic signaling cascades is now a key area of focus.

Filamin A (FLNA) is a large, intracellular scaffolding protein that cross-links actin filaments and interacts with over 90 other proteins, thereby regulating diverse cellular functions.[2] In the Alzheimer's brain, FLNA adopts an altered conformation.[3] This pathological conformation is critical for the toxic signaling of soluble Aβ42. Specifically, the altered FLNA aberrantly links to and stabilizes the interaction between Aβ42 and key cell surface receptors, amplifying their downstream pathological effects.[2][4] Simufilam's therapeutic hypothesis is centered on targeting this specific, altered form of FLNA to restore its normal function and disrupt these toxic interactions.[3][5]

Core Mechanism of Action: Restoring FLNA Conformation

The primary molecular target of simufilam is the altered conformation of FLNA present in the AD brain.[5] Evidence suggests that simufilam binds with high affinity to this altered protein, thereby restoring its native, healthy shape and function.[3][4] This restoration is evidenced by a reversal of the characteristic shift in FLNA's isoelectric focusing point seen in AD brain tissue back to that of normal brain tissue following simufilam treatment.[2][3] By correcting this upstream proteopathy, simufilam initiates several downstream therapeutic effects.[2]

Attenuation of the Neurodegenerative Cascade

A primary pathogenic pathway in AD involves the ultra-high-affinity binding of soluble Aβ42 to the α7 nicotinic acetylcholine receptor (α7nAChR).[2][6] This interaction is critically dependent on the scaffolding function of altered FLNA, which recruits to the receptor and stabilizes the complex.[4] The formation of this toxic Aβ42–α7nAChR–FLNA complex activates downstream kinases, such as ERK and JNK1, leading to the hyperphosphorylation of tau protein.[2][4] Hyperphosphorylated tau detaches from microtubules, impairing axonal transport and ultimately forming neurofibrillary tangles, contributing to neuronal dysfunction and degeneration.[2][4]

Simufilam intervenes by binding to the altered FLNA, which disrupts its linkage with the α7nAChR.[2] This action destabilizes the Aβ42-α7nAChR complex, dramatically reducing the binding affinity of Aβ42 for the receptor and halting the tau phosphorylation cascade.[2][4]

Suppression of the Neuroinflammatory Cascade

Chronic neuroinflammation is another key feature of Alzheimer's disease. Soluble Aβ42 can persistently activate microglia and astrocytes, leading to the release of pro-inflammatory cytokines. This process is also facilitated by altered FLNA. Aβ42 binds to the co-receptor CD14, which activates Toll-like receptor 4 (TLR4).[2] The aberrant linkage of altered FLNA to TLR4 is required for this sustained activation and subsequent inflammatory response.[2]

Studies have shown that altered FLNA also links to other inflammatory receptors, including TLR2, CXCR4, CCR5, and the T-cell co-receptor CD4, creating a broad inflammatory potential.[2][7] Simufilam, by restoring the native conformation of FLNA, disrupts its linkage to TLR4 and these other inflammatory receptors.[2][3] This action suppresses the persistent activation of these pathways, thereby reducing the release of inflammatory cytokines and mitigating neuroinflammation.[2]

Modulation of Insulin and mTOR Signaling

Recent research indicates that simufilam may also address brain insulin resistance, another pathological feature of AD.[8] In lymphocytes from AD patients, mTOR signaling is overactive and insensitive to insulin.[8][9] Oral administration of simufilam was shown to normalize mTOR activity and restore its sensitivity to insulin.[9] This effect is hypothesized to be mediated by restoring FLNA's normal interaction with the insulin receptor and the mTOR suppressor PTEN.[8]

Quantitative Data Summary

The effects of simufilam have been quantified in various preclinical and clinical assays. The tables below summarize key findings.

Table 1: Preclinical Potency and Binding Affinity Modulation

| Parameter | Assay/Model | Result | Citation(s) |

| IC₅₀ of Simufilam | TR-FRET: Inhibition of Aβ42 binding to α7nAChR | ~10 pM (12.6 pM) | [2][7] |

| IC₅₀ of unlabeled Aβ42 | TR-FRET: Inhibition of Aβ42-FAM binding to α7nAChR | 1.3 pM | [2] |

| Aβ42 Binding Affinity | Postmortem AD brain synaptic membranes | 1,000-fold reduction | [2] |

| Aβ42 Binding Affinity | SK-N-MC cells | 10,000-fold reduction | [2] |

Table 2: Summary of Phase 2 Clinical Biomarker Changes (Open-Label Study)

| Biomarker | Change from Baseline (after 6 months) | Pathological Relevance | Citation(s) |

| Total Tau (t-tau) | -38% | Neurodegeneration | [10] |

| Phospho-Tau (p-tau181) | -18% | Tau Pathology | [10] |

| Neurogranin | Significant Reduction | Synaptic Dysfunction | [11] |

| Neurofilament Light (NfL) | Significant Reduction | Axonal Damage | [11] |

| YKL-40 | Significant Reduction | Neuroinflammation | [11] |

| IL-6 | Significant Reduction | Neuroinflammation | [11] |

Key Experimental Protocols

The mechanism of action of simufilam has been elucidated through several key experimental methodologies.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This robust, cell-based assay was used to quantify the binding of Aβ42 to α7nAChR and the inhibitory effect of simufilam.[2][12]

-

Principle: The assay relies on energy transfer between a donor fluorophore (Aβ42 labeled with FAM) and an acceptor fluorophore (the α7nAChR labeled with SNAP-tag). When the two molecules are in close proximity (<10 nm), excitation of the donor fluorophore results in energy transfer to and emission from the acceptor fluorophore.[2]

-

Methodology:

-

HEK293T cells are engineered to express SNAP-tagged α7nAChR.[6]

-

The cells are incubated with Aβ42-FAM.[6]

-

Increasing concentrations of simufilam are added to the cell cultures.[2][6]

-

The TR-FRET signal is measured. A reduction in the signal indicates that simufilam is disrupting the proximity of Aβ42 and α7nAChR, thereby inhibiting their binding.[2]

-

-

Outcome: This assay demonstrated that simufilam reduces Aβ42 binding to α7nAChR in a concentration-dependent manner, allowing for the calculation of a picomolar IC₅₀ value.[2]

Co-immunoprecipitation and Western Blotting

This technique was employed to demonstrate the physical linkage between FLNA and its various receptor partners (e.g., α7nAChR, TLR4) in postmortem human brain tissue and AD transgenic mice, and to show that simufilam disrupts these linkages.[2][3]

-

Methodology:

-

Brain tissue homogenates are prepared.

-

An antibody specific to one protein of interest (e.g., α7nAChR) is used to pull down, or "immunoprecipitate," that protein from the solution.

-

If other proteins are physically bound to the target protein (e.g., FLNA), they will be pulled down as part of the complex.

-

The precipitated complex is then separated by size using gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (Western Blotting) and probed with an antibody against the second protein of interest (e.g., FLNA) to confirm its presence in the complex.

-

-

Outcome: Studies showed increased co-immunoprecipitation of FLNA with α7nAChR and TLR4 in AD tissue compared to controls, and this interaction was significantly reduced in tissue treated with simufilam.[3]

Isoelectric Focusing (IEF)

IEF was used to provide evidence for a conformational change in FLNA in the AD brain and its reversal by simufilam.

-

Principle: IEF separates proteins based on their isoelectric point (pI)—the pH at which a protein has no net electrical charge. A change in a protein's conformation can alter the exposure of charged amino acid residues, thus shifting its pI.

-

Methodology: Protein samples from AD and control brains (with and without simufilam treatment) are run on a gel containing a pH gradient. An electric field is applied, causing proteins to migrate until they reach the pH that matches their pI, at which point they stop.

-

Outcome: FLNA from AD brains showed a shifted pI compared to FLNA from healthy brains. Treatment with simufilam reversed this shift, indicating a restoration of the protein's native conformation.[2][3]

Conclusion

The mechanism of action of simufilam hydrochloride is distinct from other Alzheimer's disease therapeutics. It is predicated on correcting an upstream proteopathy—an altered conformation of the scaffolding protein Filamin A. By binding to and restoring the native shape of altered FLNA, simufilam is proposed to simultaneously dismantle two major pathological drivers of Alzheimer's disease: the Aβ42-driven neurodegenerative cascade that leads to tau pathology and the Aβ42-mediated neuroinflammatory response. This dual action, stemming from the modulation of a single molecular target, represents a novel and multifaceted approach to treating this complex neurodegenerative disorder.

References

- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 2. Simufilam Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. researchgate.net [researchgate.net]

- 5. beingpatient.com [beingpatient.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Simufilam suppresses overactive mTOR and restores its sensitivity to insulin in Alzheimer’s disease patient lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Research Shows Simufilam Suppresses Overactive mTOR | Cassava Sciences, Inc. [cassavasciences.com]

- 10. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 11. researchgate.net [researchgate.net]

- 12. Cassava Sciences Announces Science Publication That Confirms Mechanism of Action of Simufilam, a Novel Drug Candidate for People with Alzheimer’s Disease | Cassava Sciences, Inc. [cassavasciences.com]

Simufilam's effect on filamin A protein conformation

An In-depth Technical Guide on Simufilam's Effect on Filamin A Protein Conformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2] Recent research has identified a third proteopathy involving an altered conformation of the scaffolding protein Filamin A (FLNA).[1][2] This altered FLNA is implicated in mediating the toxic signaling cascades of Aβ that lead to tau pathology and neuroinflammation.[1][2][3] Simufilam (formerly PTI-125), a novel small molecule drug candidate, is being investigated for its potential to treat AD by targeting and reversing this altered conformation of FLNA.[4][5] This technical guide provides a comprehensive overview of Simufilam's proposed mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

The Role of Altered Filamin A in Alzheimer's Disease Pathogenesis

Filamin A is a large, intracellular scaffolding protein that plays a crucial role in regulating the actin cytoskeleton and interacting with over 90 different proteins, thereby influencing cell motility, structure, and signaling.[6] In the context of Alzheimer's disease, soluble Aβ42 is proposed to induce a conformational change in FLNA.[1][7] This altered FLNA conformation enables aberrant interactions with key receptors, perpetuating a toxic signaling cascade.[1][7]

Two primary pathogenic pathways are thought to be enabled by this altered FLNA:

-

Tau Hyperphosphorylation via α7 Nicotinic Acetylcholine Receptor (α7nAChR): Altered FLNA forms an aberrant linkage with the α7nAChR.[1][2] This linkage is critical for the high-affinity binding of soluble Aβ42 to the receptor, which in turn activates downstream kinases that hyperphosphorylate tau protein, leading to the formation of neurofibrillary tangles and neurodegeneration.[1][2][8][9]

-

Neuroinflammation via Toll-Like Receptor 4 (TLR4): Altered FLNA also aberrantly interacts with TLR4 and its co-receptor CD14.[1][2][4] This interaction facilitates a persistent activation of TLR4 by Aβ42, resulting in the excessive release of pro-inflammatory cytokines and chronic neuroinflammation.[1][2][10]

Simufilam's Proposed Mechanism of Action

Simufilam is a small molecule designed to preferentially bind to the altered conformation of FLNA.[4][7][11] By binding to altered FLNA, Simufilam is proposed to restore the protein to its native, healthy conformation.[4][7][12] This restoration of FLNA's normal shape is believed to have several downstream therapeutic effects:

-

Disruption of Aberrant Protein Interactions: By reverting FLNA to its native conformation, Simufilam disrupts the aberrant linkages between FLNA and both the α7nAChR and TLR4.[1][2][4][7]

-

Inhibition of Aβ42-Induced Toxicity: The disruption of the FLNA-α7nAChR interaction prevents the toxic signaling of Aβ42, thereby reducing tau hyperphosphorylation.[6][8]

-

Reduction of Neuroinflammation: The disruption of the FLNA-TLR4 linkage suppresses the persistent activation of this receptor, leading to a reduction in the release of inflammatory cytokines.[1][2][6]

-

Restoration of Receptor Function: By dissociating the aberrant FLNA interactions, Simufilam helps restore normal synaptic activity and receptor function.[7]

Recent studies have expanded on this mechanism, showing that altered FLNA in AD also forms aberrant linkages with other inflammatory receptors, including TLR2, CXCR4, CCR5, and CD4, and that these linkages are also disrupted by Simufilam.[8][13]

Quantitative Data on Simufilam's Effects

The following tables summarize key quantitative data from preclinical and clinical studies on Simufilam.

Table 1: Simufilam's Effect on Aβ42 Binding and FLNA Interactions

| Parameter | Assay/Model | Result | Reference |

| IC50 for Aβ42 binding to α7nAChR | Time-Resolved FRET (TR-FRET) | 10 picomolar | [8][13] |

| FLNA-α7nAChR Linkage Reduction | Alzheimer's postmortem tissue | Significant reduction | [4] |

| FLNA-TLR4 Linkage Reduction | Alzheimer's postmortem tissue | Significant reduction | [4] |

| FLNA Linkage with Inflammatory Receptors (TLR2, CXCR4, CD4, CCR5) | AD postmortem brain tissue | Reduced to control levels with 1 nM Simufilam | [14] |

| Binding Affinity to Altered FLNA | Alzheimer's postmortem tissue | Femtomolar concentration | [4] |

| Binding Affinity to Native FLNA | Control postmortem tissue | Picomolar concentration | [4] |

Table 2: Simufilam's Effect on Downstream Pathologies

| Parameter | Model System | Result | Reference |

| Tau Hyperphosphorylation | AD transgenic mice | Reduced | [4] |

| Aggregated Aβ42 Deposition | AD transgenic mice | Reduced | [7] |

| Neurofibrillary Tangles | AD transgenic mice | Reduced | [7] |

| Inflammatory Cytokines (e.g., IL-1β) | Aβ42-stimulated human astrocytes | Reduced release | [8][13] |

| FLNA Phosphorylation (pS2152FLNA) | Human pituitary tumor cells | Reduced by 28% ± 13% after 10 min | [11][15] |

| FLNA Conformation (Aberrant to Native) | Lymphocytes from AD patients | 93% aberrant on Day 1 vs. 40% on Day 28 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the effects of Simufilam.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay is used to quantify the binding of Aβ42 to α7nAChR and the inhibitory effect of Simufilam.[8][14]

-

Objective: To measure the molecular interaction between Aβ42 and α7nAChR in a highly sensitive manner.

-

Cell Line: HEK293T cells expressing SNAP-tagged α7nAChR.

-

Reagents:

-

Fluorescently labeled Aβ42 (e.g., Aβ42-FAM).

-

SNAP-Lumi4-Tb (terbium cryptate) as the FRET donor.

-

Simufilam at varying concentrations.

-

-

Procedure:

-

HEK293T cells expressing SNAP-α7nAChR are plated in microplates.

-

The cells are incubated with SNAP-Lumi4-Tb to label the α7nAChR.

-

Aβ42-FAM (FRET acceptor) and varying concentrations of Simufilam are added to the wells.

-

The plate is incubated to allow for binding to reach equilibrium.

-

The FRET signal is measured using a plate reader with dual-wavelength detection (emission at 620 nm for the donor and 665 nm for the acceptor).

-

The ratio of the acceptor to donor fluorescence is calculated, which is proportional to the amount of Aβ42 bound to the receptor.

-

IC50 values are determined by plotting the FRET ratio against the concentration of Simufilam.

-

Co-immunoprecipitation and Western Blotting

This technique is used to assess the physical interaction between FLNA and its binding partners (e.g., α7nAChR, TLR4, etc.).

-

Objective: To detect and quantify the aberrant linkages of FLNA with various receptors in brain tissue and assess the disruptive effect of Simufilam.

-

Sample Source: Postmortem human brain tissue (frontal cortex) from AD patients and healthy controls, or brain tissue from AD transgenic mice.

-

Procedure:

-

Tissue Lysis: Brain tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract proteins.

-

Pre-clearing: The lysate is incubated with protein A/G agarose beads to reduce non-specific binding.

-

Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to one of the target proteins (e.g., anti-FLNA) overnight at 4°C.

-

Immune Complex Capture: Protein A/G agarose beads are added to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against the other protein of interest (e.g., anti-α7nAChR or anti-TLR4) to detect the co-precipitated protein.

-

Densitometry: The intensity of the bands is quantified to compare the amount of protein interaction between different conditions (e.g., AD vs. control, with or without Simufilam treatment).

-

Isoelectric Focusing (IEF)

IEF is used to demonstrate the change in FLNA's conformation by separating proteins based on their isoelectric point (pI). An altered conformation can lead to a shift in the pI.

-

Objective: To provide evidence for Simufilam's ability to restore the native conformation of FLNA.

-

Procedure:

-

Protein extracts from treated and untreated samples are prepared.

-

The samples are loaded onto an IEF gel, which contains a pH gradient.

-

An electric field is applied, causing the proteins to migrate through the gel until they reach the point where their net charge is zero (their pI).

-

The gel is then subjected to a second dimension of separation (SDS-PAGE) to resolve proteins by molecular weight.

-

The position of the FLNA protein spot is identified (e.g., by Western blotting) and compared between samples. A shift in the pI is indicative of a conformational change.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed.

Caption: Aβ42 toxic signaling pathway leading to tau pathology.

Caption: Aβ42-induced neuroinflammatory pathway via TLR4.

Caption: Experimental workflow for Co-immunoprecipitation.

Conclusion and Future Directions

The available preclinical data suggest that Simufilam's mechanism of action is centered on the restoration of Filamin A's native conformation. This action appears to disrupt multiple pathological cascades in Alzheimer's disease, including Aβ42-induced tau hyperphosphorylation and neuroinflammation. The quantitative data demonstrate a high-affinity interaction with its target and potent effects on downstream biomarkers.

It is important to note that while the proposed mechanism is compelling, some of the foundational research has been met with expressions of concern, and there are ongoing investigations into the data.[4][12][16] The ultimate validation of Simufilam's efficacy and its mechanism of action in humans will depend on the outcomes of the ongoing Phase 3 clinical trials.[17][18] These trials will provide crucial data on the drug's ability to slow cognitive decline and its safety profile in a large patient population.[19] The results will be critical in determining the future of this novel therapeutic approach for Alzheimer's disease.

References

- 1. oaepublish.com [oaepublish.com]

- 2. Altered filamin A enables amyloid beta-induced tau hyperphosphorylation and neuroinflammation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Altered filamin A enables amyloid beta-induced tau hyperphosphorylation and neuroinflammation in Alzheimer’s disease | Semantic Scholar [semanticscholar.org]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Simufilam | Cassava Sciences, Inc. [cassavasciences.com]

- 6. Simufilam Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PTI-125 binds and reverses an altered conformation of filamin A to reduce Alzheimer's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simufilam Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. oaepublish.com [oaepublish.com]

- 11. New Data by Academic Researchers Highlights Biological Activity of Simufilam on Filamin A | Cassava Sciences, Inc. [cassavasciences.com]

- 12. Simufilam - Wikipedia [en.wikipedia.org]

- 13. Simufilam Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease [ouci.dntb.gov.ua]

- 14. researchgate.net [researchgate.net]

- 15. in.investing.com [in.investing.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Cassava Sciences Announces Completion of an Interim Safety Review of Oral Simufilam On-going Phase 3 Trials | Cassava Sciences, Inc. [cassavasciences.com]

- 18. firstwordpharma.com [firstwordpharma.com]

- 19. Cassava reveals simufilam slowed cognitive decline in Phase II Alzheimer’s trial [clinicaltrialsarena.com]

Simufilam's Role in Preventing Tau Hyperphosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Simufilam (PTI-125), an investigational drug candidate for Alzheimer's disease (AD). It details the molecular mechanism by which Simufilam prevents tau hyperphosphorylation, a key pathological hallmark of AD. This document summarizes quantitative data from clinical trials, provides detailed experimental protocols for key assays, and visualizes the core signaling pathways and experimental workflows.

Introduction: The Challenge of Tau Pathology in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] Tau, a microtubule-associated protein, is crucial for maintaining neuronal structure and function. In AD, tau becomes abnormally hyperphosphorylated, leading to its detachment from microtubules, aggregation into paired helical filaments, and the formation of NFTs. This cascade of events disrupts neuronal transport, impairs synaptic function, and ultimately contributes to neuronal cell death. Therefore, targeting the pathways that lead to tau hyperphosphorylation is a primary therapeutic strategy in AD drug development.

Simufilam's Novel Mechanism of Action

Simufilam is a small molecule that targets an altered conformation of the scaffolding protein Filamin A (FLNA).[3] In the context of Alzheimer's disease, FLNA's conformation is altered, enabling a pathological interaction with the α7 nicotinic acetylcholine receptor (α7nAChR).[1][4] This aberrant FLNA-α7nAChR complex facilitates the toxic signaling of soluble Aβ, which in turn leads to the hyperphosphorylation of tau.[1][4]

Simufilam functions by binding to the altered FLNA, restoring its native conformation.[3] This corrective action disrupts the harmful FLNA-α7nAChR interaction, thereby blocking the downstream signaling cascade initiated by Aβ that results in tau hyperphosphorylation.[1][4]

Signaling Pathway of Simufilam's Action

The following diagram illustrates the pathological signaling pathway in Alzheimer's disease and the point of intervention for Simufilam.

References

Simufilam's Impact on Synaptic Plasticity and Function: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Discontinuation Notice: The development of simufilam for Alzheimer's disease was halted in November 2024 due to its failure to demonstrate clinical benefit in Phase III trials. This document serves as a technical summary of the scientific rationale and preclinical data related to simufilam's proposed mechanism of action on synaptic plasticity and function.

Introduction

Simufilam (formerly PTI-125) is a small molecule that was investigated as a potential treatment for Alzheimer's disease (AD). Its novel proposed mechanism of action centered on the restoration of the normal conformation and function of an altered scaffolding protein, Filamin A (FLNA). In the context of AD, an altered conformation of FLNA is thought to facilitate the neurotoxic signaling of soluble amyloid-beta 42 (Aβ42) through the α7 nicotinic acetylcholine receptor (α7nAChR), leading to synaptic dysfunction, neuroinflammation, and tau pathology. Preclinical studies suggested that by targeting this altered FLNA, simufilam could positively impact synaptic plasticity and function. This whitepaper provides an in-depth technical overview of the core science behind simufilam's proposed effects on synaptic health, presenting the quantitative data from key experiments and detailing the methodologies employed.

Proposed Mechanism of Action

The central hypothesis behind simufilam's action is its ability to bind to an altered conformation of FLNA with high affinity. This binding is believed to restore the native shape of FLNA, thereby disrupting its aberrant interaction with the α7nAChR. This disruption is proposed to inhibit the toxic signaling cascade initiated by Aβ42, which includes the hyperphosphorylation of tau protein and the activation of inflammatory pathways.[1] Furthermore, simufilam has been suggested to disrupt the aberrant linkage of altered FLNA to several other receptors implicated in neuroinflammation, such as Toll-like receptor 4 (TLR4), TLR2, C-X-C chemokine receptor type 4 (CXCR4), C-C chemokine receptor type 5 (CCR5), and the T-cell co-receptor CD4.[1]

Impact on Synaptic Plasticity and Function

Preclinical evidence suggested that simufilam could have a beneficial impact on synaptic health through several mechanisms:

-

Improved Synaptic Plasticity: In transgenic mouse models of AD, treatment with simufilam was reported to improve activity-dependent Arc expression, a key indicator of synaptic plasticity.[1][2]

-

Enhanced NMDA Receptor Function: The same preclinical models also showed improved function of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and learning and memory.[1][3]

-

Increased Synaptic Density: Administration of simufilam to young and aged mouse models of AD was associated with an increase in synaptic density.[3]

-

Restoration of Insulin Receptor Signaling: Simufilam was shown to improve insulin receptor signaling, which is often impaired in AD and is crucial for synaptic function.[1][4]

These preclinical findings painted a promising picture of simufilam as a potential agent to combat the synaptic failure that is a hallmark of Alzheimer's disease.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of simufilam.

Table 1: Preclinical Data on Simufilam's Molecular Interactions and Cellular Effects

| Parameter | Assay/Model | Result | Reference |

| Aβ42 Binding to α7nAChR | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 of 12.6 pM | [1] |

| FLNA Linkage to Inflammatory Receptors (CXCR4, CD4, CCR5) | Co-immunoprecipitation in postmortem AD brain tissue | Simufilam (1 nM) significantly reduced elevated linkages (p < 0.01) | [1][2] |

| Inflammatory Cytokine Release | Aβ42-stimulated human astrocytes | Simufilam significantly reduced the release of inflammatory cytokines. | [1] |

| FLNA Phosphorylation (pS2152FLNA) | Lymphocytes from AD patients | Oral simufilam treatment improved elevated pS2152FLNA levels. | [4] |

| FLNA-PTEN Linkage | Lymphocytes from AD patients | Oral simufilam treatment restored reduced FLNA-PTEN linkage. | [4] |

Table 2: Clinical Data on Simufilam's Effect on CSF Biomarkers (Open-Label Study)

| Biomarker | Change after 6 months of treatment | p-value | Reference |

| Total Tau (T-tau) | -38% | <0.00001 | [5][6] |

| Phosphorylated Tau (P-tau181) | -18% | <0.00001 | [5][6] |

| Amyloid-beta 42 (Aβ42) | +84% | <0.00001 | [5][6] |

| Neurogranin (Ng) | -72% | <0.00001 | [5] |

| Neurofilament Light Chain (NfL) | -55% | <0.00001 | [5] |

| sTREM2 | -65% | <0.00001 | [5] |

| YKL-40 | -44% | <0.00001 | [5] |

Table 3: Clinical Data on Simufilam's Effect on Cognition

| Study | Patient Population | Endpoint | Result | Reference |

| Open-Label Study (Interim Analysis) | Mild-to-moderate AD | Change in ADAS-Cog11 at 6 months | -1.6 points (10% mean improvement) | |

| Cognition Maintenance Study (Randomized Withdrawal) | Mild-to-moderate AD | Change in ADAS-Cog11 over 6 months | 38% slowing of cognitive decline vs. placebo | |

| Cognition Maintenance Study (Randomized Withdrawal) | Mild AD | Change in ADAS-Cog11 over 6 months | 205% difference in favor of drug vs. placebo | |

| Phase 3 RETHINK-ALZ Trial | Mild-to-moderate AD | Change in ADAS-Cog12 at 52 weeks | No significant difference from placebo (p=0.43) | [7] |

Key Experimental Protocols

Detailed, step-by-step protocols for the experiments conducted with simufilam are proprietary to the developing company and its collaborators. However, based on published literature, the following methodologies were central to the investigation of its mechanism of action.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay was used to quantify the binding of Aβ42 to the α7nAChR and the inhibitory effect of simufilam.

-

Principle: TR-FRET is a highly sensitive technique that measures the proximity of two molecules labeled with fluorescent dyes (a donor and an acceptor). When the labeled molecules are close, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength.

-

Application for Simufilam:

-

Aβ42 was labeled with a donor fluorophore (e.g., FAM).

-

The α7nAChR, expressed in a cell line such as HEK293T, was tagged with an acceptor fluorophore (e.g., SNAP-tag ligand).

-

In the presence of altered FLNA, Aβ42 binds tightly to the α7nAChR, bringing the donor and acceptor fluorophores into close proximity and generating a FRET signal.

-

Simufilam was added at varying concentrations to assess its ability to disrupt the Aβ42-α7nAChR interaction, which would be measured as a decrease in the FRET signal.

-

The concentration of simufilam that inhibits 50% of the binding (IC50) was then calculated.[1]

-

Co-immunoprecipitation (Co-IP)

Co-IP was employed to investigate the physical association between FLNA and various receptors, including α7nAChR and inflammatory receptors.

-

Principle: Co-IP is a technique used to identify protein-protein interactions. An antibody specific to a "bait" protein is used to pull it out of a cell or tissue lysate. Any proteins that are bound to the bait protein (the "prey") are also pulled down and can be identified by Western blotting.

-

Application for Simufilam:

-

Lysates were prepared from postmortem human brain tissue or from animal models.

-

An antibody targeting FLNA was added to the lysate and incubated to allow the antibody to bind to FLNA and its interacting proteins.

-

Protein A/G beads were then added to bind to the antibody-protein complexes, allowing for their precipitation.

-

The precipitated complexes were washed to remove non-specifically bound proteins.

-

The proteins were then eluted from the beads and separated by SDS-PAGE.

-

Western blotting was performed using antibodies specific for the prey proteins (e.g., α7nAChR, TLR4, etc.) to determine if they were associated with FLNA.

-

To test the effect of simufilam, the lysates were incubated with the compound prior to immunoprecipitation to observe if it disrupted the interaction between FLNA and the receptor of interest.[1]

-

Analysis of Synaptic Density and Arc Expression

These methods were used in preclinical animal models to assess the impact of simufilam on synaptic structures and plasticity.

-

Principle: Synaptic density can be quantified by immunohistochemistry using antibodies against synaptic proteins (e.g., synaptophysin, PSD-95) followed by microscopic imaging and analysis. Arc (Activity-regulated cytoskeleton-associated protein) is an immediate-early gene whose expression is induced by synaptic activity and is crucial for long-term plasticity. Its levels can be measured by Western blotting or immunohistochemistry.

-

Application for Simufilam:

-

Transgenic mouse models of AD were treated with simufilam or a vehicle control.

-

For synaptic density, brain sections were stained with antibodies against synaptic markers. The number of synaptic puncta per unit area or dendrite length was then quantified using microscopy and image analysis software.

-

For Arc expression, brain lysates were analyzed by Western blotting using an Arc-specific antibody to measure changes in total Arc protein levels. Alternatively, immunohistochemistry could be used to visualize and quantify Arc expression in specific neuronal compartments.[1][2][8]

-

Visualization of Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Signaling Pathway of Simufilam

References

- 1. Simufilam Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. Simufilam suppresses overactive mTOR and restores its sensitivity to insulin in Alzheimer’s disease patient lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cassava Sciences Announces Positive Biomarker Data with Simufilam in Alzheimer’s Disease | Cassava Sciences, Inc. [cassavasciences.com]

- 6. researchgate.net [researchgate.net]

- 7. neurologylive.com [neurologylive.com]

- 8. cassavasciences.com [cassavasciences.com]

An In-depth Technical Guide to Simufilam Hydrochloride: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simufilam hydrochloride, also known as PTI-125, is an investigational small molecule drug candidate that has been under development for the treatment of Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the proposed mechanism of action of this compound. The document details the molecular interactions and signaling pathways believed to be modulated by the compound, with a focus on its primary target, the scaffolding protein Filamin A (FLNA). Methodologies for key experimental procedures cited in the literature are outlined to facilitate reproducibility and further investigation. All quantitative data are summarized in structured tables, and signaling pathways are visually represented using diagrams.

Chemical Structure and Properties

This compound is the hydrochloride salt of Simufilam. The chemical and physical properties are crucial for its formulation, delivery, and interaction with biological systems.

Chemical Identity

The fundamental chemical identifiers for Simufilam and its hydrochloride salt are presented below.

| Identifier | Value |

| IUPAC Name | 4-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one;hydrochloride |

| Synonyms | PTI-125 hydrochloride, Simufilam HCl |

| CAS Number | 2480226-07-9 |

| Molecular Formula | C₁₅H₂₂ClN₃O |

| Molecular Weight | 295.81 g/mol |

| SMILES | CN1CCC2(CC1)N(CC3=CC=CC=C3)C(=O)N2.[H]Cl |

Note: Different salt forms, such as the dihydrochloride and hydrate forms, have also been reported with different CAS numbers and molecular weights.[1][2]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided in the following table.

| Property | Value |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (≥ 125 mg/mL) and water (≥ 100 mg/mL) |

| Storage Conditions | Store at 4°C, sealed and away from moisture |

| Melting Point | Not explicitly reported in the reviewed literature. |

| pKa | Not explicitly reported in the reviewed literature. |

Mechanism of Action

The proposed mechanism of action of Simufilam centers on its ability to bind to an altered conformation of the scaffolding protein Filamin A (FLNA), thereby restoring its normal function and disrupting downstream pathological signaling cascades implicated in Alzheimer's disease.

Targeting Altered Filamin A

In the context of Alzheimer's disease, FLNA is believed to adopt an altered conformation that promotes aberrant protein-protein interactions. Simufilam is reported to preferentially bind to this altered form of FLNA, inducing a conformational change back to its native state. This restoration of FLNA's normal conformation is the pivotal event that initiates the therapeutic effects of the drug.

Disruption of Pathological Protein Interactions

The restoration of FLNA's native conformation by Simufilam leads to the disruption of its aberrant linkages with key signaling proteins, including:

-

α7 Nicotinic Acetylcholine Receptor (α7nAChR): The altered FLNA aberrantly binds to α7nAChR, facilitating the toxic signaling of soluble amyloid-beta 42 (Aβ₄₂). Simufilam's action dissociates this complex, thereby inhibiting Aβ₄₂-mediated signaling.

-

Toll-Like Receptor 4 (TLR4): Altered FLNA also links to TLR4, a key receptor in the innate immune system. This interaction is implicated in the neuroinflammatory processes observed in Alzheimer's disease. By disrupting this linkage, Simufilam is proposed to reduce neuroinflammation.

Downstream Effects

The disruption of these aberrant protein interactions by Simufilam is hypothesized to lead to several beneficial downstream effects:

-

Reduction of Tau Hyperphosphorylation: By blocking the Aβ₄₂ signaling cascade through α7nAChR, Simufilam is believed to inhibit the downstream kinases responsible for the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.

-

Suppression of Neuroinflammation: The dissociation of FLNA from TLR4 is suggested to lead to a reduction in the production and release of pro-inflammatory cytokines.

-

Modulation of mTOR Signaling: More recent findings suggest that Simufilam may also suppress overactive mTOR (mammalian target of rapamycin) signaling and restore its sensitivity to insulin.

Signaling Pathways

The mechanism of action of Simufilam can be visualized through the following signaling pathways.

Figure 1: Proposed mechanism of action of Simufilam in Alzheimer's disease.

Experimental Protocols

This section outlines the general methodologies for key experiments used to elucidate the mechanism of action of Simufilam. Detailed, step-by-step protocols as specifically performed in all cited studies are not publicly available; therefore, generalized protocols for these standard techniques are provided.

Co-Immunoprecipitation (Co-IP) for FLNA-Protein Interactions

This protocol is designed to assess the interaction between FLNA and its binding partners, such as α7nAChR and TLR4.

Objective: To determine if Simufilam can disrupt the aberrant interaction between altered FLNA and its binding partners.

Workflow Diagram:

Figure 2: General workflow for Co-Immunoprecipitation.

Methodology:

-

Cell/Tissue Lysis:

-

Culture appropriate cells (e.g., neuronal cell lines) or use brain tissue homogenates.

-

Treat samples with Simufilam or vehicle control for the desired time and concentration.

-

Lyse cells/tissues in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with a primary antibody specific for FLNA overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies specific for the putative interacting proteins (e.g., anti-α7nAChR, anti-TLR4).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Western Blot for Tau Phosphorylation

This protocol is used to assess the levels of phosphorylated tau protein.

Objective: To determine if Simufilam treatment reduces the hyperphosphorylation of tau.

Methodology:

-

Sample Preparation: Prepare cell or tissue lysates as described in the Co-IP protocol.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for a phosphorylated form of tau (e.g., anti-phospho-Tau at a specific serine or threonine residue).

-

As a loading control, also probe a separate membrane or the same membrane after stripping with an antibody against total tau or a housekeeping protein (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and quantify the band intensities.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding of Aβ₄₂ to α7nAChR in a cellular context.

Objective: To quantify the inhibitory effect of Simufilam on the Aβ₄₂-α7nAChR interaction.

Methodology:

-

Principle: TR-FRET is a highly sensitive assay that measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. When the molecules are in close proximity (i.e., bound), excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength.

-

General Procedure:

-

Cells (e.g., HEK293T) are engineered to express a tagged version of α7nAChR (e.g., SNAP-tag) that can be labeled with an acceptor fluorophore.

-

Aβ₄₂ is labeled with a donor fluorophore (e.g., FAM).

-

The cells are incubated with the labeled Aβ₄₂ in the presence of varying concentrations of Simufilam.

-

The TR-FRET signal is measured using a plate reader. A decrease in the FRET signal indicates inhibition of the Aβ₄₂-α7nAChR binding.

-

The IC₅₀ value for Simufilam can be calculated from the dose-response curve.

-

Conclusion

This compound represents a novel therapeutic approach for Alzheimer's disease by targeting an altered conformation of the scaffolding protein Filamin A. Its proposed mechanism of action, involving the restoration of FLNA's native conformation and the subsequent disruption of aberrant protein-protein interactions, offers a plausible pathway to mitigate key pathological features of the disease, including tau hyperphosphorylation and neuroinflammation. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of Simufilam's biological activity. Further research is warranted to fully elucidate its therapeutic potential and to confirm its mechanism of action in a clinical setting. It is important to note that the development of Simufilam was discontinued in November 2024 after it failed to show clinical benefit in Phase III trials.

References

A Deep Dive into the Interaction of Simufilam with the Alpha-7 Nicotinic Acetylcholine Receptor: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simufilam (formerly PTI-125) is an investigational therapeutic agent that has garnered significant attention for its novel mechanism of action in the context of Alzheimer's disease. Its interaction with the alpha-7 nicotinic acetylcholine receptor (α7nAChR) is indirect yet profound, targeting a critical nexus of amyloid-beta (Aβ) pathology. This technical guide provides an in-depth exploration of Simufilam's mechanism, focusing on its interaction with an altered form of the scaffolding protein Filamin A (FLNA) and the subsequent effects on α7nAChR signaling. We present a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the involved pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction: A Novel Approach to a Complex Pathology

The α7nAChR, a ligand-gated ion channel, plays a crucial role in cognitive processes. In Alzheimer's disease, soluble amyloid-beta 1-42 (Aβ42) aberrantly interacts with α7nAChR, triggering a cascade of neurotoxic events, including the hyperphosphorylation of tau protein, a hallmark of the disease.[1] Traditional therapeutic strategies have focused on directly targeting the receptor or Aβ plaques. Simufilam, however, operates on a different principle. It does not bind directly to α7nAChR or Aβ42.[2] Instead, its primary target is an altered conformation of Filamin A (FLNA), a ubiquitous scaffolding protein.[3]

In the pathological state of Alzheimer's disease, FLNA adopts an altered conformation that facilitates a detrimental linkage with α7nAChR.[4] This aberrant FLNA-α7nAChR interaction is crucial for the high-affinity binding of Aβ42 to the receptor and the subsequent toxic signaling.[1] Simufilam binds with high affinity to this altered form of FLNA, restoring its native conformation.[5] This restorative action disrupts the aberrant FLNA-α7nAChR linkage, thereby preventing the toxic signaling cascade initiated by Aβ42.[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding Simufilam's interactions and downstream effects.

Table 1: Binding Affinities and Inhibitory Concentrations

| Parameter | Molecule | Target | Value | Assay | Source(s) |

| IC50 | Simufilam | Aβ42 binding to α7nAChR | 10 pM | TR-FRET | [7] |

| Binding Affinity (Kd/Ki) | Simufilam | Altered Filamin A (in AD postmortem tissue) | Femtomolar range | Radioligand Displacement | |

| Binding Affinity (Kd/Ki) | Simufilam | Native Filamin A (in control postmortem tissue) | Picomolar range | Radioligand Displacement | [5] |

Table 2: Downstream Effects of Simufilam

| Effect | System | Simufilam Concentration | Result | Source(s) |

| Tau Phosphorylation | AD Mouse Models | Not Specified | Reduction in p-tau | [5] |

| Inflammatory Cytokine Release (TNFα, IL-6, IL-1β) | Aβ42-stimulated human astrocytes | 100 fM, 10 pM, 1 nM | ~75% or more reduction | [8] |

| FLNA-α7nAChR Linkage | AD Mouse Models & Postmortem Tissue | Not Specified | Reduction | [5] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.

Caption: Simufilam's mechanism of action in Alzheimer's disease.

Caption: Workflow for the TR-FRET assay to measure Aβ42-α7nAChR binding.

Caption: Logical cascade of Simufilam's therapeutic effect.

Detailed Experimental Methodologies

The following sections provide detailed protocols for the key experiments cited in the study of Simufilam's interaction with the α7nAChR pathway.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Aβ42-α7nAChR Binding

This assay quantitatively measures the proximity between Aβ42 and α7nAChR and is used to determine the inhibitory effect of Simufilam on this interaction.

-

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cells are transiently co-transfected with plasmids encoding for SNAP-tagged human α7nAChR and Aβ42 fused to a donor fluorophore (e.g., FAM). Transfection can be performed using a lipid-based transfection reagent according to the manufacturer's instructions.

-

-

Assay Procedure:

-

After 24-48 hours post-transfection, cells are harvested and seeded into a 384-well assay plate.

-

A SNAP-Lumi4-Tb (or similar terbium cryptate) substrate is added to label the SNAP-tagged α7nAChR, which will serve as the FRET acceptor.

-

Simufilam is serially diluted to various concentrations and added to the wells.

-

The plate is incubated for a specified period (e.g., 2 hours) at room temperature to allow for compound interaction and binding equilibrium.

-

The plate is read using a TR-FRET-compatible plate reader, with an excitation wavelength of approximately 340 nm and emission wavelengths for both the donor (e.g., ~520 nm for FAM) and the acceptor (e.g., ~620 nm for Lumi4-Tb).

-

-

Data Analysis:

-

The TR-FRET ratio is calculated as (Acceptor Emission / Donor Emission) * 10,000.

-

The data is normalized to a positive control (no inhibitor) and a negative control (e.g., a high concentration of a known inhibitor or unlabeled Aβ42).

-

The IC50 value for Simufilam is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Co-Immunoprecipitation (Co-IP) of Filamin A and α7nAChR

This technique is used to demonstrate the physical association between FLNA and α7nAChR and how this is affected by Simufilam.

-

Sample Preparation:

-

Brain tissue homogenates from Alzheimer's disease models or postmortem human brain tissue are used.

-

Tissues are lysed in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

-

Immunoprecipitation:

-

The lysate is pre-cleared by incubation with protein A/G agarose beads to reduce non-specific binding.

-

The pre-cleared lysate is then incubated with an antibody specific for Filamin A overnight at 4°C with gentle rotation.

-

Protein A/G agarose beads are added to the lysate-antibody mixture and incubated for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for the α7nAChR.

-

A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) substrate. The presence of a band for α7nAChR in the FLNA immunoprecipitate confirms their interaction.

-

Isoelectric Focusing (IEF) for Altered Filamin A Conformation

IEF separates proteins based on their isoelectric point (pI) and can be used to detect conformational changes in FLNA that alter its charge.

-

Sample Preparation:

-

Protein extracts from control and Alzheimer's disease brain tissue (with and without Simufilam treatment) are prepared.

-

-

Isoelectric Focusing:

-

Immobilized pH gradient (IPG) strips with a suitable pH range are rehydrated with the protein samples.

-

The IPG strips are placed on an IEF cell, and an electric field is applied. Proteins migrate along the pH gradient until they reach their pI, where their net charge is zero.

-

-

Second Dimension (SDS-PAGE):

-

After IEF, the IPG strips are equilibrated in a buffer containing SDS.

-

The strip is then placed on top of an SDS-PAGE gel, and electrophoresis is performed to separate the proteins based on their molecular weight.

-

-

Detection:

-

The gel is then subjected to Western blotting and probed with an antibody against Filamin A.

-

A shift in the pI of Filamin A between control and diseased samples, and a reversal of this shift with Simufilam treatment, indicates a change in protein conformation.

-

Astrocyte Cytokine Release Assay

This assay measures the effect of Simufilam on the release of pro-inflammatory cytokines from astrocytes stimulated with Aβ42.

-

Cell Culture:

-

Primary human astrocytes are cultured in astrocyte-specific medium.

-

-

Stimulation and Treatment:

-

Astrocytes are seeded in multi-well plates and allowed to adhere.

-

The cells are pre-treated with various concentrations of Simufilam for a specified time (e.g., 2 hours).

-

The cells are then stimulated with Aβ42 (e.g., 1 µM) for 24 hours to induce an inflammatory response.

-

-

Cytokine Measurement:

-

The cell culture supernatant is collected.

-

The concentrations of pro-inflammatory cytokines such as TNFα, IL-6, and IL-1β in the supernatant are measured using a multiplex immunoassay (e.g., Luminex) or individual ELISAs according to the manufacturer's protocols.

-

-

Data Analysis:

-

The cytokine concentrations in the Simufilam-treated groups are compared to the Aβ42-stimulated control group to determine the percentage of inhibition.

-

Conclusion

Simufilam presents a unique and promising therapeutic strategy for Alzheimer's disease by targeting the altered conformation of Filamin A. This action indirectly modulates the function of the α7nAChR, preventing the toxic signaling cascade initiated by Aβ42. The quantitative data and detailed methodologies presented in this whitepaper provide a comprehensive overview of the core scientific evidence supporting this mechanism. The use of advanced techniques such as TR-FRET and co-immunoprecipitation has been instrumental in elucidating this complex interaction. Further research building upon these foundations will be crucial in fully understanding the therapeutic potential of Simufilam and its role in combating neurodegenerative diseases.

References

- 1. readwise-assets.s3.amazonaws.com [readwise-assets.s3.amazonaws.com]

- 2. Isoelectric focusing - Wikipedia [en.wikipedia.org]

- 3. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. laser.ceb.cam.ac.uk [laser.ceb.cam.ac.uk]

- 8. Simufilam Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Clinical Trial Results for Simufilam Hydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simufilam hydrochloride (formerly PTI-125) is an investigational small molecule drug candidate developed for the treatment of Alzheimer's disease (AD). Its proposed mechanism of action centers on the restoration of the normal shape and function of an altered form of the scaffolding protein Filamin A (FLNA) in the brain. This alteration is believed to facilitate toxic signaling by soluble amyloid-beta (Aβ) peptides, leading to tau hyperphosphorylation and neuroinflammation, key pathological hallmarks of AD. This technical guide provides an in-depth summary of the available data from early-stage clinical trials of simufilam, focusing on quantitative outcomes, experimental methodologies, and the underlying proposed biological pathways.

Mechanism of Action

Simufilam's purported mechanism of action involves binding to an altered conformation of FLNA, a protein that plays a crucial role in the cellular cytoskeleton and signaling pathways. In Alzheimer's disease, it is hypothesized that FLNA's conformation is altered, leading to an aberrant and high-affinity interaction with the alpha-7 nicotinic acetylcholine receptor (α7nAChR). This abnormal FLNA-α7nAChR complex is thought to be essential for the toxic signaling cascade initiated by soluble Aβ42.

By binding to the altered FLNA, simufilam is designed to disrupt this pathological interaction. This disruption is believed to prevent Aβ42 from binding to the α7nAChR with high affinity, thereby inhibiting the downstream activation of kinases that lead to the hyperphosphorylation of tau protein. Additionally, evidence suggests that altered FLNA also links to various inflammatory receptors, and by restoring its normal conformation, simufilam may also mitigate neuroinflammatory pathways.[1][2][3][4][5]

Signaling Pathway Diagram

Caption: Proposed mechanism of action of Simufilam in Alzheimer's disease.

Early-Stage Clinical Trial Program

The early-stage clinical development of simufilam included Phase 1 studies in healthy volunteers and Phase 2a and 2b studies in patients with mild-to-moderate Alzheimer's disease.

Phase 1 Clinical Trials

Phase 1 studies were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of simufilam. A first-in-human, single ascending dose trial evaluated oral doses of 50 mg, 100 mg, and 200 mg. The results indicated dose-proportional pharmacokinetics and no drug-related adverse events were reported.[6] Another Phase 1 study in healthy volunteers was a four-way crossover food effect and bioequivalence study of the 100 mg tablet.[6]

Phase 2 Clinical Trials

Phase 2a Open-Label Study (NCT04388254)

This open-label study was designed to evaluate the long-term safety and exploratory efficacy of simufilam in patients with mild-to-moderate Alzheimer's disease.

-

Experimental Protocol:

-

Study Design: A multi-center, open-label study. An interim analysis was pre-planned on the first 50 subjects who completed 9 months of treatment.[7]

-

Patient Population: Over 200 individuals with mild-to-moderate Alzheimer's disease (Mini-Mental State Examination [MMSE] score of 16-26).[7]

-

Intervention: Simufilam 100 mg tablets administered orally twice daily.

-

Duration: One year or more.

-

Outcome Measures:

-

Primary: Safety and tolerability.

-

Exploratory Efficacy: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog11), Neuropsychiatric Inventory (NPI).

-

Biomarkers: Cerebrospinal fluid (CSF) biomarkers were assessed in a subset of 25 patients at baseline and after 6 months.[8]

-

-

-

Quantitative Results:

Table 1: Cognitive and Neuropsychiatric Outcomes from Phase 2a Open-Label Study (12-Month Interim Analysis)

Outcome Measure Baseline (Mean ± SD) Change at 12 Months (Mean) Responder Analysis (12 Months) ADAS-Cog11 19.1 ± 9.2 +0.5 47% of patients improved by a mean of 4.7 points. | NPI10 | 3.2 ± 4.6 | -0.3 | 54% of patients had a score of zero at 12 months, up from 42% at baseline. |

Data from a press release by Cassava Sciences, January 24, 2023.

Table 2: CSF Biomarker Changes from Phase 2a Open-Label Study (6-Month Interim Analysis, N=25)

Biomarker Category Biomarker Mean Change from Baseline p-value Disease Pathology Total Tau (t-tau) -38% <0.00001 Phosphorylated Tau (p-tau181) -18% <0.00001 Neurodegeneration Neurogranin -72% <0.00001 Neurofilament Light Chain (NfL) -55% <0.00001 Neuroinflammation sTREM2 -65% <0.00001 | | YKL-40 | -44% | <0.00001 |

Data from a press release by Cassava Sciences, July 29, 2021.[8]

Phase 2b Randomized, Placebo-Controlled Study

This study was designed to evaluate the effect of simufilam on CSF biomarkers in patients with mild-to-moderate Alzheimer's disease.

-

Experimental Protocol:

-

Study Design: A randomized, double-blind, placebo-controlled trial conducted at 9 clinical sites in the US.[9]

-

Patient Population: 64 patients with mild-to-moderate Alzheimer's disease, with clinical diagnosis confirmed by a CSF total tau/Aβ42 ratio > 0.28.[9]

-

Intervention: Simufilam 50 mg or 100 mg, or placebo, administered orally twice daily.[9]

-

Duration: 28 days.[9]

-

Outcome Measures:

-

-

Quantitative Results:

Table 3: Key CSF Biomarker Changes from Phase 2b Study (28 Days)

Biomarker Simufilam 50 mg Simufilam 100 mg Total Tau Significant Reduction Significant Reduction p-tau181 Significant Reduction Significant Reduction Neurogranin Significant Reduction Significant Reduction Neurofilament Light Chain Significant Reduction Significant Reduction YKL-40 Significant Reduction Significant Reduction | Aβ42 | Significant Increase | - |

Results reported as statistically significant reductions compared to placebo (p < 0.008, adjusted for multiplicity).[9]

Both doses of simufilam also significantly reduced secondary CSF biomarkers including IL-6, soluble TREM2, HMGB1, albumin, and immunoglobulin G.[9]

Clinical Trial Workflow Diagram

Caption: Workflow of Simufilam's early-stage clinical trials.

Experimental Methodologies

Cerebrospinal Fluid (CSF) Biomarker Analysis

In the Phase 2a open-label study, CSF samples were collected via lumbar puncture at baseline and again after 6 months of treatment.[7] All bioanalyses were conducted by an external laboratory in a blinded fashion.[8] The specific analytical method mentioned for the Phase 2b study was a 96-well immunoassay (ELISA) format for each biomarker.[10] While the exact commercial ELISA kits and detailed validation parameters are not publicly disclosed in the provided information, this methodology is standard for the quantification of protein biomarkers in CSF.

Cognitive and Neuropsychiatric Assessments

-

Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): This is a widely used and validated tool to assess the level of cognitive dysfunction in Alzheimer's disease. The 11-item version was utilized in the Phase 2a study.

-

Neuropsychiatric Inventory (NPI): This instrument is used to assess a range of behavioral disturbances common in dementia.

Summary and Conclusion

The early-stage clinical trial data for this compound suggest a potential impact on both cognitive function and key biomarkers of Alzheimer's disease pathology, neurodegeneration, and neuroinflammation. The proposed mechanism of action, centered on the restoration of normal Filamin A function, presents a novel therapeutic approach. The Phase 2a open-label study demonstrated improvements in a subset of patients on the ADAS-Cog and significant favorable changes in a panel of CSF biomarkers over a 6 to 12-month period. The shorter, placebo-controlled Phase 2b study provided further evidence of a biological effect on CSF biomarkers.

It is important to note that the open-label nature of the Phase 2a study and the short duration of the Phase 2b study are limitations. The full clinical significance of these early findings will be further elucidated by the results of the larger, long-term Phase 3 clinical trials. This technical summary provides a consolidated overview of the currently available data for researchers and professionals in the field of Alzheimer's drug development.

References

- 1. Simufilam Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simufilam suppresses overactive mTOR and restores its sensitivity to insulin in Alzheimer’s disease patient lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simufilam Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simufilam - Wikipedia [en.wikipedia.org]

- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 7. cassavasciences.com [cassavasciences.com]

- 8. Cassava Sciences Announces Positive Biomarker Data with Simufilam in Alzheimer’s Disease | Cassava Sciences, Inc. [cassavasciences.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Simufilam suppresses overactive mTOR and restores its sensitivity to insulin in Alzheimer’s disease patient lymphocytes [frontiersin.org]

An In-depth Technical Guide to the Preclinical Pharmacodynamics of Simufilam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of simufilam (formerly PTI-125), an investigational small molecule drug candidate. The document details its proposed mechanism of action, its effects on key signaling pathways implicated in Alzheimer's disease (AD), quantitative data from various preclinical models, and the experimental protocols used to generate these findings.

Core Mechanism of Action: Targeting Altered Filamin A

Simufilam is a small oral molecule designed to restore the normal shape and function of an altered form of Filamin A (FLNA), a critical scaffolding protein in the brain.[1][2] In the context of Alzheimer's disease, FLNA adopts an aberrant conformation, a change that is pivotal to the neurotoxic signaling of amyloid-beta (Aβ).[3][4] Simufilam selectively binds to this altered form of FLNA, correcting its conformation and thereby disrupting its pathological interactions with other proteins.[1][5]

The binding affinity of simufilam is significantly higher for the altered FLNA found in AD postmortem tissue (femtomolar concentration) compared to the native FLNA in healthy control tissue (picomolar concentration), indicating a high degree of target specificity.[1][6] The drug's binding site is located in the 24th repeat of FLNA, near its dimerization domain.[6] By restoring FLNA to its native conformation, simufilam interrupts multiple downstream pathological cascades, including tau hyperphosphorylation and neuroinflammation.[6][7]

Modulation of Pathogenic Signaling Pathways

Simufilam's primary pharmacodynamic effect is the disruption of aberrant protein-protein interactions initiated by altered FLNA. This action simultaneously impacts neurodegenerative and neuroinflammatory pathways.

In the AD brain, soluble amyloid-beta 42 (Aβ42) binds to the α7 nicotinic acetylcholine receptor (α7nAChR).[6][8] This event recruits the altered form of FLNA, forming a pathological Aβ42-α7nAChR-FLNA complex.[6] The formation of this complex activates downstream kinases, such as ERK and JNK1, leading directly to the hyperphosphorylation of tau protein.[6] Hyperphosphorylated tau detaches from microtubules, impairing neuronal transport and leading to the formation of neurofibrillary tangles (NFTs).[7]

Simufilam intervenes at a critical upstream point in this cascade. By binding to altered FLNA and restoring its native conformation, it disrupts the linkage between FLNA and the α7nAChR.[5][6][7] This action effectively "lifts" Aβ42 off the receptor, drastically reducing its binding affinity and halting the toxic signaling that leads to tau pathology.[6][7]

Altered FLNA also mediates neuroinflammatory processes. Soluble Aβ42 activates Toll-like receptor 4 (TLR4) via its co-receptor CD14, an interaction that requires an aberrant linkage between FLNA and TLR4.[1][7] This activation triggers the release of inflammatory cytokines. Simufilam's ability to restore native FLNA conformation disrupts the FLNA-TLR4 linkage, thereby suppressing this inflammatory pathway.[7]

Preclinical studies have shown that altered FLNA also forms pathological linkages with several other inflammatory receptors in AD brains, including TLR2, C-X-C chemokine receptor type 4 (CXCR4), and C-C chemokine receptor type 5 (CCR5).[7][9] Simufilam has been demonstrated to disrupt these aberrant interactions as well, leading to a broad reduction in neuroinflammatory activity.[7][9] In Aβ42-stimulated human astrocyte models, simufilam treatment significantly reduced the release of inflammatory cytokines.[9]

A third critical pathway impacted by simufilam involves insulin signaling. In the AD brain, altered FLNA binds to the insulin receptor (IR) and fails to dissociate upon insulin stimulation, contributing to neuronal insulin resistance.[10][11] Simufilam's corrective action on FLNA's conformation allows for the proper dissociation of FLNA from the IR, enabling the recruitment of Insulin Receptor Substrate 1 (IRS-1) and restoring normal downstream signaling.[10][12] This mechanism also involves reducing the overactivation of the mammalian target of rapamycin (mTOR) pathway and correcting the hyperphosphorylation of FLNA at serine residue 2152.[11][12]

Quantitative Preclinical Data

The pharmacodynamic effects of simufilam have been quantified across various in vitro and in vivo preclinical models. The following tables summarize the key findings.

Table 1: Binding Affinity and Potency

| Parameter | Value | Model System | Reference |

|---|---|---|---|

| Binding Affinity | ~100-fold tighter to altered FLNA vs. native FLNA | In vitro | [6] |

| Femtomolar (AD tissue) vs. Picomolar (control tissue) | Postmortem Human Brain | [1] | |

| IC₅₀ | 10 pM | TR-FRET Assay (Aβ42 binding to α7nAChR) | [7][9] |

| | 12 pM | Cell-based TR-FRET Assay |[10] |

Table 2: Effects on Protein-Protein Interactions and Downstream Signaling

| Effect Measured | Result | Model System | Reference |

|---|---|---|---|

| Aβ42 Affinity for α7nAChR | 1,000-fold reduction | Postmortem Brain Synaptic Membranes | [7] |

| 10,000-fold reduction | SK-N-MC Human Neuroblastoma Cells | [7] | |

| FLNA Linkages | Reduced association with α7nAChR and TLR4 | AD Transgenic Mice; Postmortem AD Tissue | [1][7] |

| Disrupted linkages with TLR2, CXCR4, CCR5, CD4 | Postmortem AD Brain; AD Transgenic Mice | [7] | |

| Cytokine Release | Reduced release from Aβ42-stimulated cells | Human Astrocytes | [9] |

| Seizure Frequency | 60% reduction | Mouse Model (FLNA Overexpression) |[8][13] |

Key Experimental Protocols

The following sections detail the methodologies for the key experiments used to elucidate the pharmacodynamics of simufilam.

This assay was employed to quantitatively measure the ability of simufilam to disrupt the binding of Aβ42 to the α7nAChR.[7][8]

-

Objective: To determine the IC₅₀ of simufilam for the inhibition of the Aβ42-α7nAChR interaction.

-

Principle: The assay measures the proximity of two molecules tagged with fluorescent labels (a donor and an acceptor). When in close proximity (i.e., bound), excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength. A competing compound like simufilam disrupts this interaction, leading to a decrease in the FRET signal.

-

Protocol Outline:

-

Cells expressing α7nAChR are utilized.

-

Aβ42 is labeled with a fluorescent acceptor, and an antibody targeting the receptor is labeled with a fluorescent donor.

-

Cells are incubated with the labeled Aβ42 and antibody in the presence of varying concentrations of simufilam.

-

Following incubation, the FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

-

The concentration-dependent inhibition of the FRET signal is used to calculate the IC₅₀ value.

-

This combination of techniques was used to demonstrate the physical association between FLNA and its various partner receptors (e.g., α7nAChR, TLR4) and to show that simufilam disrupts these interactions.[1][7]

-

Objective: To detect the in vivo or ex vivo linkage between FLNA and a target receptor and assess the effect of simufilam treatment.

-

Protocol Outline:

-

Lysate Preparation: Brain tissue from preclinical models (e.g., AD transgenic mice) or postmortem human samples are homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract proteins.

-

Immunoprecipitation: The protein lysate is incubated with an antibody specific to one of the proteins of interest (e.g., anti-α7nAChR). This antibody is typically bound to agarose or magnetic beads. The antibody-bead complex captures the target protein and any associated binding partners from the lysate.

-

Washing and Elution: The beads are washed multiple times to remove non-specifically bound proteins. The captured protein complexes are then eluted from the beads.

-